ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
Description
The compound ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate (hereafter referred to as the target compound) features a complex structure comprising an ethyl benzoate core, an acetamido linker, a sulfanyl group, and a substituted imidazole ring. The imidazole is further modified with a 4-(butylcarbamoyl)phenyl group, distinguishing it from simpler analogs.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[4-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-3-5-14-26-23(31)18-8-12-21(13-9-18)29-16-15-27-25(29)34-17-22(30)28-20-10-6-19(7-11-20)24(32)33-4-2/h6-13,15-16H,3-5,14,17H2,1-2H3,(H,26,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNTCGSWDGPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step organic reactions
Imidazole Synthesis: The imidazole core can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Coupling Reactions: The imidazole derivative is then coupled with 4-(butylcarbamoyl)phenyl groups using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of Benzoate Group: The final step involves the esterification of the intermediate compound with ethyl benzoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Characterization :
- Purity confirmed via TLC.
- Structures validated using FT-IR (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carbamoyl groups), ¹H-NMR (e.g., ethyl ester protons at δ 1.2–1.4 ppm), and elemental analysis .
2.4 Physicochemical and Pharmacokinetic Properties (Inferred)
| Property | Target Compound | Compound A21 | Compound A19 |
|---|---|---|---|
| logP (Estimated) | High (~4.5) | Moderate (~3.8) | Moderate (~3.2) |
| Solubility | Low (hydrophobic) | Moderate | Moderate |
| Metabolic Stability | Likely stable (ester) | Stable | Stable |
Notes:
Biological Activity
Ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound notable for its diverse biological activities. This compound incorporates an imidazole ring, a thioether linkage, and a carbamoyl group, making it a candidate for various medicinal applications.
Chemical Structure and Properties
- IUPAC Name : Ethyl 4-[[2-[1-(4-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl]sulfanylacetyl]amino]benzoate
- Molecular Formula : C25H28N4O4S
- Molecular Weight : 480.6 g/mol
The compound's structure facilitates interactions with biological targets, potentially modulating their activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and carbamoyl groups can form covalent bonds with nucleophilic sites on target molecules .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have shown that derivatives of imidazole, particularly those with thioether linkages, exhibit significant activity against various pathogens, including leishmanial species such as Leishmania braziliensis and Leishmania mexicana. For instance, related compounds demonstrated LC50 values as low as 4 µM against these strains .
Cytotoxicity and Selectivity
Research indicates that while the compound exhibits potent activity against certain pathogens, it also necessitates evaluations for cytotoxicity against human cells. Initial findings suggest a favorable selectivity index, indicating that the compound may selectively target pathogen cells over human cells, thereby reducing potential side effects .
Comparative Studies
Comparative studies with similar compounds reveal that this compound possesses unique properties due to its specific structural features. For example:
| Compound Name | LC50 (µM) | Activity |
|---|---|---|
| Ethyl 4-[2-{(1-{4-(butylcarbamoyl)phenyl}-1H-imidazol-2-yl)sulfanyl}acetamido]benzoate | 4 - 32 | Active against L. braziliensis |
| Cimetidine | >1000 | Histamine receptor antagonist |
| Methionine | N/A | Essential amino acid |
This table illustrates the comparative potency of this compound against other known compounds.
Study on Antileishmanial Activity
In a study focused on antileishmanial activity, several derivatives were synthesized and tested. The results indicated that compounds structurally similar to this compound exhibited significant efficacy against promastigotes of L. (V.) braziliensis and L. (L.) mexicana. The most active derivatives showed LC50 values significantly lower than traditional treatments like metronidazole .
Mechanistic Insights
Further mechanistic insights suggest that the improved amphiphilic character of these compounds may enhance their cellular uptake within parasites, leading to increased efficacy. The structural modifications confer stability and promote interactions with essential biomolecules within the pathogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
